molecular formula C45H74O12 B010920 21-Hydroxyoligomycin A CAS No. 102042-09-1

21-Hydroxyoligomycin A

Cat. No. B010920
M. Wt: 807.1 g/mol
InChI Key: SCVGLVGTMYJVOI-AAYFJTACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Hydroxyoligomycin A is a bioactive compound with intriguing properties. Originally considered a nemadectin compound, it stands apart due to its distinct structure and separate synthesis pathway from the nemadectins. This compound has been associated with nematocidal, antifungal, and antitumor effects .


Molecular Structure Analysis

The molecular structure of 21-Hydroxyoligomycin A reveals its complexity. It is crucial to understand the arrangement of atoms, functional groups, and stereochemistry. Detailed spectroscopic analyses, including 1H NMR and 13C NMR , have provided insights into its chemical environment .

Scientific Research Applications

Cancer Research

21-Hydroxyoligomycin A has been identified as a potential anti-cancer agent . It has a more selective action against mammalian tumor cell lines than Oligomycin A . It can inhibit K-Ras plasma membrane localization, which is a key factor in the development of many types of cancer .

Antifungal Research

21-Hydroxyoligomycin A exhibits weak antifungal activity . While it’s not the most potent antifungal agent, it could potentially be used in combination with other treatments to combat fungal infections .

Nematocidal Research

This compound has been described to demonstrate nematocidal effects . However, the specific methods of application and the outcomes of these applications are not well-documented in the literature .

Microbiology

21-Hydroxyoligomycin A is an oligomycin antibiotic co-isolated with nemadectins from the thermotolerant Streptomyces soil isolate S451 . It’s structurally distinct and synthesized by a separate pathway from the nemadectins .

Cell Biology

While not directly linked to 21-Hydroxyoligomycin A, research in cell biology often involves the use of similar compounds to study cellular processes . However, the specific applications of 21-Hydroxyoligomycin A in this field are not well-documented.

Biochemistry

The structure and absolute stereochemistry of 21-Hydroxyoligomycin A have been established , which is crucial for understanding its interactions with biological systems. However, specific applications in biochemistry are not well-documented.

properties

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14R,15R,16S,18E,20E,22R,25R,27S,28R,29S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34?,35-,36-,38+,40+,41+,42-,44-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGLVGTMYJVOI-KATCRKEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C/C=C/C[C@@H]([C@H]([C@@](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](/C=C/C(=O)O[C@H]2[C@H]([C@@H](CC1O)O[C@]3([C@@H]2C)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxyoligomycin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxyoligomycin A
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21-Hydroxyoligomycin A
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21-Hydroxyoligomycin A
Reactant of Route 4
21-Hydroxyoligomycin A
Reactant of Route 5
21-Hydroxyoligomycin A
Reactant of Route 6
21-Hydroxyoligomycin A

Citations

For This Compound
17
Citations
MM Wagenaar, RT Williamson, DM Ho… - Journal of natural …, 2007 - ACS Publications
… This report describes the complete structure elucidation of 21-hydroxyoligomycin A (1) … ray crystallographic analysis of the chloroform methanol solvate of 21-hydroxyoligomycin A. …
Number of citations: 14 pubs.acs.org
LN Lysenkova, OY Saveljev, OA Omelchuk… - Natural product …, 2020 - Taylor & Francis
… The configuration of all chiral centers in the molecule of new natural antibiotic 21-hydroxyoligomycin A has been independently confirmed and fully characterized by NMR relative to …
Number of citations: 5 www.tandfonline.com
M Simone, SI Maffioli, A Tocchetti, S Tretter… - The Journal of …, 2015 - nature.com
… -containing fragment C25–C34 has the relative configuration proposed by Shen and co-workers 9 or whether it resembles the structurally related molecules 21-hydroxyoligomycin A 9 , …
Number of citations: 13 www.nature.com
LN Lysenkova, OY Saveljev, OA Omelchuk… - daptinhibitor.com
We describe the synthesis of epi-oligomycin A, a (33S)-diaster-eomer of the antibiotic oligomycin A. The structure of (33S)-oligomycin A was determined by elemental analysis, …
Number of citations: 0 daptinhibitor.com
BD Reddy, CMK Chitturi - Journal of Pure and Applied …, 2018 - microbiologyjournal.org
Legumain an asparginyl endopeptidase expressed by both tumor cells and cells present in tumor microenvironment is an ideal therapeutic target for development of cancer therapies …
Number of citations: 7 microbiologyjournal.org
J Nachtigall, A Kulik, S Helaly, AT Bull… - The Journal of …, 2011 - nature.com
Three new 22-membered macrolactone antibiotics, atacamycins A–C, were produced by Streptomyces sp. C38, a strain isolated from a hyper-arid soil collected from the Atacama …
Number of citations: 85 www.nature.com
LN Lysenkova, KF Turchin, VN Danilenko… - The Journal of …, 2010 - nature.com
The first examples of chemical modification of antibiotic oligomycin A are described. The interaction of oligomycin A with hydroxylamine yielded six-membered nitrone annelated with …
Number of citations: 27 www.nature.com
PW Yang, MG Li, JY Zhao, MZ Zhu, H Shang, JR Li… - Folia microbiologica, 2010 - Springer
During the screening program for fungicides, one actinomycete strain ECO 00047 was isolated with the potential activity against fungus. According to the morphology and analysis of the …
Number of citations: 51 link.springer.com
JW Park, SR Park, AR Han, YH Ban, YJ Yoo… - The Journal of …, 2011 - nature.com
The emergence of antibiotic-resistant pathogens has rekindled interest toward the discovery of new antibiotics. Semi-synthetic or biosynthetic approach using microbe as a biocatalyst …
Number of citations: 10 www.nature.com
RA Palmer, M Ladd, B Howlin… - Future Medicinal …, 2013 - Future Science
Background: Corrections to the chemical and x-ray structures of two forms of the antibiotic oligomycin A are presented: the original and best known, form (E), from Streptomyces …
Number of citations: 1 www.future-science.com

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